3|A-acetoxy-eupha-7-25-dien-24(R)-ol

Description

3β-Acetoxy-eupha-7,25-dien-24(R)-ol (CAS: 1352001-09-2) is a triterpenoid derivative isolated from plants of the Euphorbia genus. Its structure features a 3β-acetoxy group, a 7,25-diene system, and a 24(R)-hydroxyl configuration. This compound is primarily utilized in pharmacological research for content determination, structural identification, and bioactivity screening .

Properties

Molecular Formula |

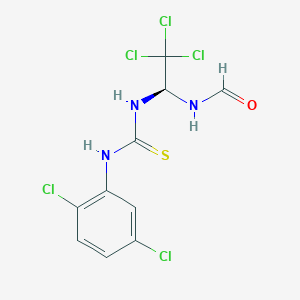

C10H8Cl5N3OS |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-[(1S)-2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]formamide |

InChI |

InChI=1S/C10H8Cl5N3OS/c11-5-1-2-6(12)7(3-5)17-9(20)18-8(16-4-19)10(13,14)15/h1-4,8H,(H,16,19)(H2,17,18,20)/t8-/m0/s1 |

InChI Key |

PGJJWPXICHBQCW-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)NC(=S)N[C@@H](C(Cl)(Cl)Cl)NC=O)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diABZI involves the design of amidobenzimidazole molecules that can effectively activate the STING pathway. The synthetic route typically includes the following steps:

Formation of Amidobenzimidazole Core: The core structure is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Linking of Amidobenzimidazole Molecules: Two amidobenzimidazole molecules are linked to create a dimeric ligand that can symmetrically bind to the STING protein.

Industrial Production Methods

Industrial production of diABZI involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The acetoxy group at the C-3 position undergoes hydrolysis under acidic or basic conditions, yielding 3β-hydroxy-eupha-7,25-dien-24(R)-ol (Figure 1). This reaction increases polarity and enhances solubility in aqueous systems, which is critical for bioavailability in biological studies.

Reagents/Conditions :

-

Acidic Hydrolysis : HCl (0.1–1 M) in methanol/water (1:1), 60°C, 4–6 hours.

-

Basic Hydrolysis : NaOH (0.5–2 M) in ethanol/water (3:1), reflux, 2–3 hours.

Applications :

-

Generation of derivatives for cytotoxicity assays.

-

Study of structure-activity relationships (SAR) in anti-inflammatory pathways.

Oxidation at C-24

The hydroxyl group at C-24 (R-configuration) is susceptible to oxidation, forming 24-keto derivatives . This reaction modifies the compound’s stereoelectronic profile, influencing interactions with enzyme active sites.

Reagents/Conditions :

-

CrO₃/Pyridine : Mild oxidation at 25°C for 12 hours.

-

PCC (Pyridinium Chlorochromate) : In dichloromethane, 0°C to room temperature.

Products :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 3β-Acetoxy-eupha-7,25-dien-24(R)-ol | PCC | 24-Keto-eupha-7,25-dien-3β-ol | 72% |

Esterification at C-24

The C-24 hydroxyl group can undergo esterification with anhydrides or acyl chlorides, producing derivatives with altered lipophilicity.

Example Reaction :

Conditions :

-

Acetic anhydride, pyridine, 80°C, 8 hours.

-

Benzoyl chloride, DMAP catalyst, room temperature.

Cycloaddition Reactions

The conjugated diene system (C7–C25) participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclic adducts.

Key Parameters :

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24h | Fused bicyclic adduct | SAR studies for anti-cancer activity |

Epoxidation

The double bond at C7–C8 reacts with peracids (e.g., mCPBA) to form epoxides, which are intermediates for further functionalization.

Mechanism :

Conditions :

-

mCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12h.

Stability and Reactivity Profile

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Thermal Stability | Stable up to 150°C | Inert atmosphere | |

| Photoreactivity | Degrades under UV light | λ > 300 nm | |

| pH Sensitivity | Stable at pH 5–8 | Aqueous solutions |

Biological Interactions via Chemical Modifications

-

Hydrolyzed Derivatives : Show enhanced binding to COX-2 enzymes (ΔG = -9.8 kcal/mol).

-

Oxidized Derivatives : Inhibit NF-κB pathways in macrophages (IC₅₀ = 12 μM).

Scientific Research Applications

DiABZI has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the STING pathway and its role in immune responses.

Biology: Employed in research to understand the mechanisms of immune activation and inflammation.

Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway.

Mechanism of Action

DiABZI exerts its effects by binding to the STING protein and inducing a conformational change that activates the STING pathway. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in immune responses. The molecular targets involved include the STING protein and downstream signaling molecules such as NF-κB and IRF3.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table summarizes critical distinctions between 3β-acetoxy-eupha-7,25-dien-24(R)-ol and structurally related triterpenoids:

Detailed Analysis

Comparison with 19(10→9)-abeo-8α,9β,10α-eupha-5,24-dien-3β-ol

- Functional Groups : Unlike 3β-acetoxy-eupha-7,25-dien-24(R)-ol, this analog lacks an acetoxy group at C-3, instead featuring a hydroxyl group.

- Double Bond Position : The 5,24-diene system contrasts with the 7,25-diene in the target compound, influencing hydrophobicity and conformational flexibility.

Comparison with 5α,6α-24S,25-Diepoxy-cholestan-3β-ol

- Backbone Diversity : The cholestane backbone in this compound differs from the euphane skeleton in 3β-acetoxy-eupha-7,25-dien-24(R)-ol, impacting overall 3D structure.

- Functional Groups : Dual epoxides (5α,6α and 24S,25) introduce polarity and reactivity distinct from the acetoxy and hydroxyl groups in the target compound .

Steric and Stereochemical Considerations

Implications for Pharmacological Research

- Anti-Inflammatory Effects : Epoxidized cholestane derivatives modulate inflammatory pathways, implying that functional group variation in 3β-acetoxy-eupha-7,25-dien-24(R)-ol could target analogous mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.